methyl 2-{[6-(3-fluorobenzenesulfonamido)-2-phenylquinolin-4-yl]oxy}acetate
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Overview
Description
Methyl 2-{[6-(3-fluorobenzenesulfonamido)-2-phenylquinolin-4-yl]oxy}acetate is a complex organic compound that features a quinoline core substituted with a phenyl group and a 3-fluorobenzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[6-(3-fluorobenzenesulfonamido)-2-phenylquinolin-4-yl]oxy}acetate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Sulfonamide Formation: The 3-fluorobenzenesulfonamido group can be introduced by reacting the quinoline derivative with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the ester group can be introduced by reacting the quinoline derivative with methyl chloroacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its sulfonamide group is known to interact with enzymes and receptors, making it a potential lead compound for drug discovery.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and the presence of the sulfonamide group may enhance these properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for the tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of methyl 2-{[6-(3-fluorobenzenesulfonamido)-2-phenylquinolin-4-yl]oxy}acetate is not well-documented. based on its structure, it is likely to interact with biological targets through its quinoline and sulfonamide groups. The quinoline core can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
- 2-ethyl-6-methyl-4H-pyrano[3,2-c]quinolin-5(6H)-one
Uniqueness
Methyl 2-{[6-(3-fluorobenzenesulfonamido)-2-phenylquinolin-4-yl]oxy}acetate is unique due to the presence of both a quinoline core and a sulfonamide group. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
methyl 2-[6-[(3-fluorophenyl)sulfonylamino]-2-phenylquinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-31-24(28)15-32-23-14-22(16-6-3-2-4-7-16)26-21-11-10-18(13-20(21)23)27-33(29,30)19-9-5-8-17(25)12-19/h2-14,27H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPRXWOUEFMSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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